Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-
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Overview
Description
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is a complex organic compound with the molecular formula C16H17NO6S. It is known for its unique chemical structure, which includes an alanine backbone and a sulfonyl group attached to a phenyl ring substituted with a methoxyphenoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of alanine with a sulfonyl chloride derivative of 4-(2-methoxyphenoxy)phenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Alanine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]-: Similar structure but with a hydroxyl group instead of a methoxy group.
Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets .
Biological Activity
Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C15H17N1O5S
- Molar Mass : Approximately 351.37 g/mol
- Functional Groups : The presence of a methoxy group, sulfonyl group, and an alanine moiety contributes to its unique properties, influencing its interaction with biological systems.
Research indicates that Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- may exert its biological effects through various mechanisms:
- Enzyme Modulation : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to alterations in cellular signaling pathways.
- Anti-inflammatory Activity : The compound has been noted for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Properties : There is emerging evidence supporting its anticancer activity, suggesting that it may inhibit tumor growth or induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that compounds similar to Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases .
- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process .
- Antimicrobial Properties : Although limited, some studies have indicated that derivatives of this compound may possess antimicrobial activity against certain bacterial strains. Further research is needed to fully elucidate these effects .
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Alanine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]- | Hydroxy instead of methoxy group | Different biological activity due to hydroxyl presence |
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfide]- | Sulfide instead of sulfonyl group | May exhibit different reactivity patterns |
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]thio]- | Thioether linkage | Different stability and interaction profiles |
The unique combination of methoxy and sulfonyl groups in Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- enhances its stability and specificity compared to its analogues.
Properties
Molecular Formula |
C16H17NO6S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19)/t11-/m0/s1 |
InChI Key |
QUWHLOBHPRYVHJ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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